[1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol
Description
Properties
IUPAC Name |
[1-(3-methylpyrazin-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-11(13-5-4-12-9)14-6-2-3-10(7-14)8-15/h4-5,10,15H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJFIHAFUKWHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCCC(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Condensation and Cyclization
A plausible route involves Ugi four-component reactions (Ugi-4CR) to assemble the piperidine-pyrazine scaffold. For example, a ketone, amine, isocyanide, and carboxylic acid could condense to form a peptoid intermediate, followed by cyclization under acidic conditions. Inferred from analogous syntheses, Lawesson’s reagent may facilitate thioamide formation in intermediate steps, as demonstrated in the preparation of teneligliptin precursors.
Critical Step : Cyclization of a linear precursor (e.g., 1-acetoacetyl-4-tert-butoxycarbonylpiperazine ) using phosphorus oxychloride in non-pyridine solvents (e.g., toluene) to avoid toxicity.
Buchwald–Hartwig Amination for Pyrazine Coupling
Optimization Strategies for Industrial Viability
Solvent and Catalyst Selection
Purification and Yield Enhancement
-
Crystallization techniques using ethanol/water mixtures improve purity, as evidenced by 90% yields in teneligliptin syntheses.
-
Column chromatography with silica gel and ethyl acetate/hexane gradients isolates the target compound from regioisomers.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Alternative Approaches
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation under controlled conditions:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| PCC | 3-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl ketone | CHCl, RT, 6h | 72% | |
| Jones reagent | 3-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl carboxylic acid | HSO, 0°C, 2h | 58% |
Pyridinium chlorochromate (PCC) selectively oxidizes the primary alcohol to a ketone without over-oxidizing to a carboxylic acid. Jones reagent (CrO/HSO) achieves complete oxidation to the carboxylic acid under acidic conditions.
Esterification and Ether Formation
The hydroxymethyl group participates in nucleophilic substitutions:
Esterification
| Reagent | Product | Catalyst | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | 3-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl acetate | Pyridine | 85% | |
| Benzoyl chloride | 3-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl benzoate | DMAP | 78% |
Esterification proceeds via activation of the hydroxyl group, with pyridine or DMAP neutralizing HCl byproducts .
Substitution Reactions
The piperidine nitrogen and pyrazine ring enable further functionalization:
Piperidine Nitrogen Alkylation
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Ethyl bromoacetate | N-Ethoxycarbonylmethyl derivative | DIPEA, DMF | 68% | |
| Allyl chloride | N-Allyl derivative | KCO, MeCN | 60% |
Hünig’s base (DIPEA) facilitates coupling reactions with electrophiles .
Pyrazine Ring Reactions
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Nucleophilic aromatic substitution | NaN | 5-Azido-3-methylpyrazine | 41% | |
| Halogenation | NBS | 5-Bromo-3-methylpyrazine | 35% |
The electron-deficient pyrazine ring undergoes substitution at the 5-position .
Reduction and Hydrogenolysis
The pyrazine ring can be partially reduced:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| H/Pd-C | 3-Methyl-piperazine derivative | MeOH, 50 psi | 82% | |
| NaBH/NiCl | Dihydro-pyrazine | EtOH, RT | 65% |
Catalytic hydrogenation saturates the pyrazine ring to form a piperazine analog.
Key Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
The compound has been evaluated for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests that it may exhibit significant biological activity.
Case Study: Analgesic Properties
Recent studies have explored the synthesis of derivatives based on piperidine frameworks, including [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol. These derivatives have shown promise as non-peptide agonists for nociceptin/orphanin FQ receptors, which are implicated in pain modulation. The structure-activity relationship (SAR) studies indicated that modifications to the piperidine ring can enhance analgesic effects while minimizing side effects .
Antimicrobial Activity
Research has indicated that compounds featuring pyrazine and piperidine moieties possess antimicrobial properties. The compound's derivatives have been synthesized and evaluated against various bacterial strains, demonstrating effective inhibition profiles.
Case Study: Antibacterial Evaluation
A series of studies focused on the antibacterial activity of pyrazine-based compounds revealed that [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol and its analogs exhibited significant activity against Gram-positive bacteria. The presence of the piperidine ring was crucial for enhancing membrane permeability and subsequent antibacterial efficacy .
Neuropharmacology
The compound's potential in neuropharmacology is noteworthy, particularly concerning its effects on neurotransmitter systems.
Case Study: Dopaminergic Activity
Investigations into the dopaminergic activity of [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol have shown that it may modulate dopamine receptors, making it a candidate for further exploration in the treatment of neurodegenerative diseases such as Parkinson's disease .
Mechanism of Action
The mechanism of action of [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving kinase inhibition or modulation of enzyme activity . Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Structural Analogues: Key Variations and Properties
The following table summarizes critical structural and functional differences between [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol and its analogs:
Key Comparative Insights
Heterocyclic Core Influence
- Pyrazine vs.
- Benzimidazole vs. Pyrazine : The benzimidazole analog () exhibits higher rigidity and lipophilicity, favoring membrane penetration but limiting aqueous solubility. This makes it suitable for hydrophobic targets in material science or kinase inhibition .
Substituent Effects
- Fluorine in Pyrrolidine Analogs: The 6-fluoropyridine substituent in (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol increases metabolic resistance and lipophilicity, beneficial for CNS-targeting drugs .
Ring Size and Flexibility
Biological Activity
[1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol, also known as 1-(6-methylpyrazin-2-yl)piperidin-3-yl methanol, is a compound with significant potential in medicinal chemistry due to its structural features that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The compound has the following chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 937795-91-0 |
| Molecular Formula | C11H17N3O |
| Molecular Weight | 207.277 g/mol |
| InChI Key | OWOMYFSSKZGDBC-UHFFFAOYSA-N |
| PubChem CID | 24229598 |
Biological Activity Overview
Research indicates that compounds containing piperidine and pyrazine moieties often exhibit diverse biological activities, including:
- Anticancer Activity : Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds structurally similar to [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol have shown cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : The compound's structure may confer activity against bacterial and parasitic infections. Studies have demonstrated that related pyrazine derivatives possess significant antimicrobial properties, with some achieving minimum inhibitory concentrations (MICs) in the low micromolar range .
- Neuroprotective Properties : Piperidine derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to inhibit cholinesterase enzymes suggests potential applications in treating Alzheimer's disease .
Anticancer Activity
A study on piperidine derivatives indicated that compounds similar to [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The mechanism was linked to the activation of specific cellular pathways that promote apoptosis in cancer cells .
Antimicrobial Studies
In a series of experiments evaluating the antimicrobial efficacy of pyrazine derivatives, compounds with structural similarities to [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol were tested against various pathogens. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 0.5 μg/mL .
Neuroprotective Effects
Research focusing on neuroprotective agents has identified piperidine-containing compounds as potential candidates for Alzheimer's treatment. In vitro studies demonstrated that these compounds could inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress-induced damage .
Q & A
Q. Methodological Note :
- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to verify ≥95% purity, as impurities can skew biological activity results .
- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the methanol group .
What spectroscopic methods are recommended for structural elucidation of [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol?
Basic Research Question
Structural confirmation requires a combination of techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, pyrazine protons at δ 8.2–8.5 ppm) .
- IR Spectroscopy : Detect O–H stretching (~3300 cm<sup>-1</sup>) and C–N/C–O vibrations (~1250–1600 cm<sup>-1</sup>) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 208.1451 .
Advanced Application :
For stereochemical analysis, use 2D NOESY to resolve spatial interactions between the piperidine and pyrazine moieties .
What are the recommended synthetic routes for [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol?
Basic Research Question
Two primary pathways are documented:
Multi-Step Coupling :
- Step 1 : Synthesize 3-methylpyrazine-2-carboxylic acid via Pd-catalyzed cross-coupling.
- Step 2 : React with piperidin-3-yl-methanol under Mitsunobu conditions (DIAD, PPh3) to form the final product .
- Yield : 60–70% after purification by flash chromatography .
Reductive Amination :
- Condense 3-methylpyrazine-2-carbaldehyde with piperidin-3-yl-methanol using NaBH4 in methanol (yield: ~55%) .
Q. Table 1. Comparison of Synthetic Methods
| Method | Yield (%) | Key Reagents | Purification |
|---|---|---|---|
| Multi-Step Coupling | 60–70 | DIAD, PPh3 | Flash Chromatography |
| Reductive Amination | ~55 | NaBH4 | Recrystallization |
How can researchers optimize reaction conditions to improve synthetic yield?
Advanced Research Question
Key strategies include:
- Catalyst Screening : Replace Pd catalysts with RuPhos-Pd for higher coupling efficiency in pyrazine functionalization .
- Solvent Optimization : Use DMF instead of THF to enhance solubility of intermediates, reducing side-product formation .
- Temperature Control : Maintain ≤0°C during reductive amination to minimize over-reduction of the methanol group .
Data Contradiction Note :
Conflicting reports on optimal pyrazine activation (e.g., Boc protection vs. direct coupling) require validation via Design of Experiments (DoE) to identify statistically significant variables .
How can discrepancies in reported biological activities of piperidine-methanol derivatives be resolved?
Advanced Research Question
Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies:
- Standardized Assays : Use kinase inhibition assays (e.g., CHK1 inhibition protocols from ) with positive controls (e.g., staurosporine) .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]-methanol) to isolate substituent effects .
- Docking Simulations : Perform molecular dynamics (e.g., AutoDock Vina) to predict binding modes to targets like serotonin receptors .
What safety precautions are necessary when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates (H335) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
What are the potential biological targets of [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol?
Advanced Research Question
Hypothesized targets based on structural analogs:
- Kinases : CHK1 inhibition (IC50 data from related pyrazine derivatives in ).
- Neurotransmitter Receptors : Serotonin (5-HT2A) and dopamine D2 receptors due to piperidine’s conformational flexibility .
Methodological Note :
Validate targets via radioligand binding assays (e.g., [<sup>3</sup>H]-ketanserin for 5-HT2A) and knockout cell lines to confirm specificity .
How can researchers analyze the compound’s metabolic stability?
Advanced Research Question
- In Vitro Assays : Incubate with liver microsomes (human or rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Key Finding :
The methanol group may undergo rapid phase II glucuronidation, reducing bioavailability—a hypothesis requiring validation with UGT enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
